molecular formula C28H30N2OS B2897506 N-(4-butylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-49-2

N-(4-butylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2897506
CAS RN: 851412-49-2
M. Wt: 442.62
InChI Key: PRZWUWIUTDOUDE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, commonly known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a crucial role in the transmission of pain signals. BIBN-4096BS has been extensively studied for its potential as a therapeutic agent for migraine headaches and other pain disorders.

Scientific Research Applications

Chemoselective Acetylation

  • Application: N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to produce this compound is significant in antimalarial drug research (Magadum & Yadav, 2018).

Antitumor Activity

  • Application: Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have shown potential antitumor activity, highlighting the relevance of such compounds in cancer research (Yurttaş et al., 2015).

Pharmaceutical Solubility

  • Application: Understanding the solubility of compounds like acetaminophen and its derivatives is crucial in pharmaceutical sciences for drug formulation and efficacy (Grant et al., 1984).

Metabolism of Herbicides

  • Application: The metabolism of compounds like butachlor, an analog of N-(4-butylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, is critical for understanding their environmental and biological impact (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

  • Application: Pyrazole-acetamide derivatives, related to the compound of interest, have been used to synthesize coordination complexes with potential antioxidant activities, which are significant in medicinal chemistry (Chkirate et al., 2019).

Antiallergic Agents

  • Application: N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally similar to the compound , have been explored as novel antiallergic compounds, contributing to the development of new treatments for allergies (Menciu et al., 1999).

Synthesis and Antimicrobial Activity

  • Application: Synthesis and evaluation of antimicrobial activities of derivatives like N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provide insights into the development of new antimicrobial agents (Nimavat et al., 2004).

Antioxidant Properties

  • Application: The synthesis and evaluation of antioxidant properties of indol-1-yl acetamide derivatives illustrate the compound's potential in antioxidant research (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2OS/c1-3-4-10-22-14-16-24(17-15-22)29-28(31)20-32-27-19-30(26-13-8-7-12-25(26)27)18-23-11-6-5-9-21(23)2/h5-9,11-17,19H,3-4,10,18,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZWUWIUTDOUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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